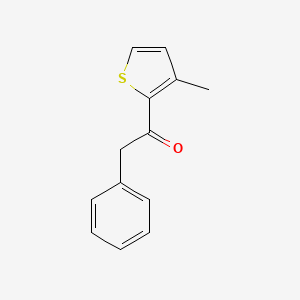
1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one
Descripción general
Descripción
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .Aplicaciones Científicas De Investigación
Conductive Material Development
One significant application of compounds related to 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one is in the development of conductive materials. For instance, polyurethane films incorporating 3-methylthiophene have been synthesized, showcasing rapid coating with conductive layers of poly(3-methylthiophene) through a diffusion-oxidative reaction. This method offers a way to create conductive surfaces with high conductivity, up to 42 S/cm, by controlling factors such as reaction time, concentration of ferric chloride, solvent type, and the weight ratio of 3-methylthiophene to polyurethane (Ruckenstein & Sun, 1995).
Coordination Polymer and Photocycloaddition Product Synthesis
Another application is observed in the synthesis of coordination polymers and their photocycloaddition products. A Zn(II) coordination polymer demonstrated a chain structure conducive to [2 + 2] cycloaddition reaction, leading to the formation of a 2D coordination polymer upon UV exposure. This material shows potential in luminescence sensing of Fe(3+) ions and selective adsorption of dyes, offering insights into creating multifunctional Metal-Organic Frameworks (MOFs) with significant applications in sensing and dye adsorption (Hu et al., 2015).
Photochromic Systems
Compounds similar to this compound have been investigated for their potential in photochromic systems. For example, the photoreaction of tetrakis(2-methylthien-3-yl)ethene and its tetrakis(methylthio) derivative in the context of a chromic system responsive to photoexcitation and electron transfer highlights the dynamic photochromic behavior of these compounds (Ikeda et al., 2008).
Layer-by-Layer Self-Assembled Chromophores
Furthermore, derivatives of similar heterocyclic compounds have been used to develop Layer-by-Layer Self-Assembled Pyrrole-Based Donor-Acceptor Chromophores as Electro-Optic Materials. These materials demonstrate promising applications in the field of nonlinear optical/electro-optic multilayers, characterized by high transparency and thermal stability up to certain temperatures, indicating their potential in advanced photonic applications (Facchetti et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methylthiophen-2-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-10-7-8-15-13(10)12(14)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFVFKALJSIJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1525707.png)
![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)

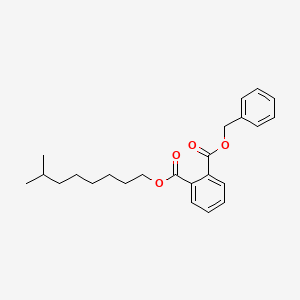
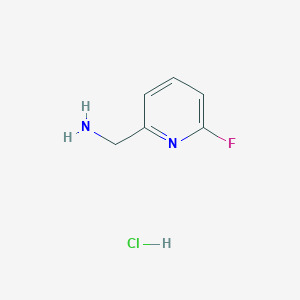

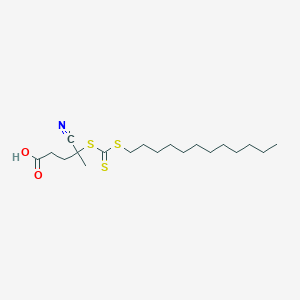
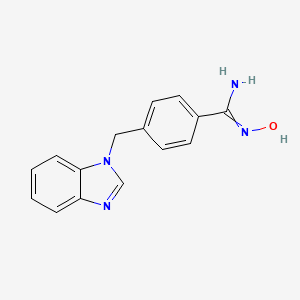

![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)
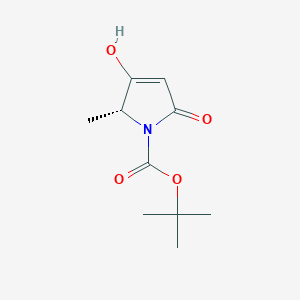

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine](/img/structure/B1525723.png)
![1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid](/img/structure/B1525727.png)
